4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine: Similar in structure but with different substituents on the thiazole ring.
2,4-disubstituted thiazoles: These compounds share the thiazole ring but differ in the nature and position of substituents, leading to different biological activities.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiazole derivatives .
Properties
IUPAC Name |
4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2S2/c1-4-14(5-2)10(3)21-13(20-14)19-11-6-8-12(9-7-11)22-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHYRIQCWTKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC(F)(F)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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